molecular formula C21H28N2O3S B420942 4-butyl-N'-naphthalen-2-ylsulfonylcyclohexane-1-carbohydrazide CAS No. 324012-55-7

4-butyl-N'-naphthalen-2-ylsulfonylcyclohexane-1-carbohydrazide

Cat. No.: B420942
CAS No.: 324012-55-7
M. Wt: 388.5g/mol
InChI Key: VRGQXOIPQYJHCT-UHFFFAOYSA-N
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Description

N’-[(4-butylcyclohexyl)carbonyl]-2-naphthalenesulfonohydrazide is a complex organic compound with the molecular formula C21H28N2O3S and a molar mass of 388.52 g/mol . This compound is characterized by its unique structure, which includes a butyl-substituted cyclohexyl group, a naphthalene ring, and a sulfonohydrazide functional group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-butylcyclohexyl)carbonyl]-2-naphthalenesulfonohydrazide typically involves the reaction of 4-butylcyclohexanecarboxylic acid with 2-naphthalenesulfonylhydrazide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the sulfonohydrazide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using batch or continuous flow processes, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-butylcyclohexyl)carbonyl]-2-naphthalenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonohydrazide group to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonohydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N’-[(4-butylcyclohexyl)carbonyl]-2-naphthalenesulfonohydrazide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(4-butylcyclohexyl)carbonyl]-2-naphthalenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonohydrazide group can form strong hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonohydrazides and naphthalene derivatives, such as:

Uniqueness

N’-[(4-butylcyclohexyl)carbonyl]-2-naphthalenesulfonohydrazide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and reactivity. This makes it valuable for various research applications and distinguishes it from other similar compounds.

Properties

CAS No.

324012-55-7

Molecular Formula

C21H28N2O3S

Molecular Weight

388.5g/mol

IUPAC Name

4-butyl-N'-naphthalen-2-ylsulfonylcyclohexane-1-carbohydrazide

InChI

InChI=1S/C21H28N2O3S/c1-2-3-6-16-9-11-18(12-10-16)21(24)22-23-27(25,26)20-14-13-17-7-4-5-8-19(17)15-20/h4-5,7-8,13-16,18,23H,2-3,6,9-12H2,1H3,(H,22,24)

InChI Key

VRGQXOIPQYJHCT-UHFFFAOYSA-N

SMILES

CCCCC1CCC(CC1)C(=O)NNS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NNS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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